molecular formula C5H13BrClN5O B8049218 n1-(3-Bromo-1-methyl-1h-1,2,4-triazol-5-yl)ethane-1,2-diamine hydrochloride hydrate

n1-(3-Bromo-1-methyl-1h-1,2,4-triazol-5-yl)ethane-1,2-diamine hydrochloride hydrate

Cat. No.: B8049218
M. Wt: 274.55 g/mol
InChI Key: ANBVTANDSXQOFR-UHFFFAOYSA-N
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Description

N1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine hydrochloride hydrate: is a chemical compound that belongs to the class of triazoles, which are heterocyclic aromatic organic compounds containing three nitrogen atoms in a five-membered ring

Properties

IUPAC Name

N'-(5-bromo-2-methyl-1,2,4-triazol-3-yl)ethane-1,2-diamine;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrN5.ClH.H2O/c1-11-5(8-3-2-7)9-4(6)10-11;;/h2-3,7H2,1H3,(H,8,9,10);1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBVTANDSXQOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)Br)NCCN.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13BrClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine hydrochloride hydrate typically involves the following steps:

  • Hydrochloride Formation: : The resulting compound is treated with hydrochloric acid to form the hydrochloride salt.

  • Hydration: : The final step involves the addition of water molecules to form the hydrate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

N1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine hydrochloride hydrate: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidation products.

  • Reduction: : Reduction reactions can be performed to reduce specific functional groups.

  • Substitution: : Substitution reactions can occur at the bromo and amino groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.

Major Products Formed

  • Oxidation Products: : Various oxidized derivatives of the compound.

  • Reduction Products: : Reduced forms of the compound with different functional groups.

  • Substitution Products: : Substituted derivatives with different substituents at the bromo and amino positions.

Scientific Research Applications

N1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine hydrochloride hydrate: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the context in which it is used, but it generally involves interactions with biological molecules and pathways to produce a desired effect.

Comparison with Similar Compounds

N1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine hydrochloride hydrate: can be compared with other similar compounds, such as:

  • 1H-1,2,4-Triazole, 3-bromo-5-methyl-: : Similar structure but different functional groups.

  • 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole: : Similar triazole core but different substituents.

These compounds share similarities in their triazole core but differ in their substituents and functional groups, leading to different chemical and biological properties.

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